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Compound of Interest |

n-Pentyl-2,2,3,3,4,4,5,5,5-d9
Compound Name:
Alcohol
CAS No.: 148587-12-6
Cat. No.: B1149251
- J

Executive Summary & Chemical Identity

n-Pentyl-d9 alcohol (CAS 148587-12-6) is a specific isotopologue of 1-pentanol where the
aliphatic tail is fully deuterated, but the

-methylene group (adjacent to the hydroxyl moiety) remains protonated. This unique labeling
pattern (

) renders the molecule a powerful probe for mechanistic studies, allowing researchers to
observe the chemical environment of the alcohol "headgroup” via

H NMR without spectral interference from the lipophilic "tail.”

Chemical Definition[1][2][3][4][5]

¢ |UPAC Name:

-nonadeuteriopentan-1-ol

o Common Nomenclature: n-Pentyl-d9 alcohol; 1-Pentanol-d9 (tail-labeled)
e Molecular Formula:

e Molecular Weight: ~97.20 g/mol [1][2]
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e Structural Schematic:

H NMR Characteristics: The "Silent" Tail

In a standard proton NMR experiment, n-Pentyl-d9 alcohol exhibits a simplified spectrum
compared to native 1-pentanol. The deuteration effectively "silences" the alkyl chain (positions
C2 through C5), leaving only the

-methylene and hydroxyl protons visible.

Spectral Features

Chemical Shift
. ( Multiplicity Multiplicity
Position Group .
(Theoretical) (Observed)
» Ppm)*
C1( Quintet ( Broad Singlet /
3.60 - 3.65 _
) ) Broad Quintet
1.5-4.0 ) Singlet (conc.
OH ) Singlet / Broad
(Variable) dependent)
C2(
Silent N/A No Signal
)
C3-C5 Silent N/A No Signal

*Chemical shifts referenced to TMS in

The -Methylene Coupling Phenomenon

In native 1-pentanol, the

-CH
appears as a triplet (

Hz) due to coupling with the
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-CH

. In the d9-isotopologue, the
-position is occupied by deuterium (
H, Spin

).

e Coupling Constant Scaling: The gyromagnetic ratio of deuterium is roughly 1/6.5 that of
protium. Therefore, the vicinal coupling constant

Hz.

» Multiplicity Rule: The splitting follows the

rule. With two

-deuterons (

), the

-CH

signal splits into a 1:2:3:2:1 quintet.

e Observation: Due to the small coupling constant (~1.1 Hz) and the quadrupolar relaxation
broadening of the adjacent deuterium, this quintet often collapses into a broad singlet or a
poorly resolved multiplet on standard 300/400 MHz instruments.

C NMR Characteristics: Isotope Effects &
Multiplicities

The

C spectrum of n-Pentyl-d9 is significantly more complex than the proton spectrum due to
Carbon-Deuterium (

) coupling and Isotope Shifts.
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Signal Multiplicity ()

Carbon nuclei directly bonded to deuterium will split according to the

rule.
Carbon Label Splitting Intensity Ratio
Pattern (Hz)
c1 Singlet (or weak N/A (See
multiplet*) effect)
Cc2 Quintet 1:.2:3:2:1 ~20 - 22
C3 Quintet 1:2:3:2:1 ~20-22
C4 Quintet 1:2:3:2:1 ~20 - 22
C5 Septet 1:3:6:7:6:3:1 ~20-22

*C1 may show broadening or small splitting due to two-bond coupling (

) to the

-deuterons.

Isotope Shifts ()

Deuterium substitution causes an upfield shift (lower frequency) in the

C resonances compared to the native alcohol. This is known as the Deuterium Isotope Effect.

o -Shift (Direct C-D): Large upfield shift (~0.3 - 0.5 ppm per D).

» -Shift (Neighboring D): The C1 carbon (protonated) will appear slightly upfield (approx 0.1 -
0.15 ppm) relative to native 1-pentanol due to the adjacent

group.

Experimental Protocol: Purity & Structure
Verification
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To validate the identity and isotopic purity of n-Pentyl-d9, the following self-validating protocol is
recommended.

Solvent Selection Strategy
e Avoid:

or
if you need to quantify the hydroxyl proton (exchangeable).

o Preferred:

(Chloroform-d) or

o Note: In

, the hydroxyl proton exchange is slowed, often revealing
coupling between the OH and the

-CH

Acquisition Parameters (Critical)

Deuterated carbons have significantly longer spin-lattice relaxation times (

) and reduced Nuclear Overhauser Effect (NOE) due to the lack of directly attached protons.

e Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker) to suppress NOE for
guantitative

C.

» Relaxation Delay (D1): Must be increased (30s - 60s) to ensure full relaxation of deuterated
carbons if quantitative integration is required. For standard structural ID, a standard 2s delay
is sufficient, but signal intensities of C2-C5 will be artificially low.
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Workflow Visualization

The following diagram outlines the logic flow for verifying the isotopic enrichment of the sample.

Start: n-Pentyl-d9 Sample

Acquire 1H NMR
(CDCI3, 16 scans)
Analyze 3.6 ppm Region
(Alpha-CH2)

'

Is Alpha Signal
a Broad Singlet/Quintet?

Yes No (Triplet observed)

, FAIL:
Gnalyze &?kyllcf;lgr:]f; Reglor) Wrong Isomer
(Check C1 labeling)

Are Alkyl Signals
< 2% of Alpha Integral?

FAIL:
Low Enrichment
(Significant Protonation)
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High Isotopic Purity
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Caption: Logic flow for validating the isotopic structure and purity of n-Pentyl-d9 alcohol using
1H NMR integration ratios.

Applications in Drug Development[3][8]

e Metabolic Stability Assays: The

-protons allow researchers to monitor the oxidation of the alcohol to the aldehyde/carboxylic
acid (Valeric acid-d9) via

H NMR, while the deuterated tail prevents downstream metabolic products (like
-oxidation) from complicating the aliphatic region of the spectrum.

 Membrane Dynamics: In lipid bilayer studies, n-Pentyl-d9 serves as a probe where the
headgroup location is visible (

H NOESY) but the tail does not contribute to the "lipid clutter" of the membrane interior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: NMR Spectral Profiling of n-Pentyl-d9
Alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149251#nmr-spectral-characteristics-of-n-pentyl-d9-
alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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